molecular formula C23H27FN2O3S B2962381 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892780-79-9

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2962381
CAS No.: 892780-79-9
M. Wt: 430.54
InChI Key: XVJMVOKPGXJLST-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a diethylamino group, a dimethylbenzenesulfonyl group, and a fluoroquinoline core

Scientific Research Applications

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluoroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Diethylamino Group: This is achieved through nucleophilic substitution reactions, where a diethylamine is introduced to the quinoline core.

    Attachment of the Dimethylbenzenesulfonyl Group: This step involves sulfonylation reactions, where the dimethylbenzenesulfonyl chloride reacts with the quinoline derivative.

    Final Modifications: Additional steps may include fluorination and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-chloro-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of fluorine.

    7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-bromo-1,4-dihydroquinolin-4-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluoro group in 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, compared to its chloro and bromo analogs.

Properties

IUPAC Name

7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3S/c1-6-25(7-2)20-13-19-17(12-18(20)24)23(27)22(14-26(19)8-3)30(28,29)21-11-15(4)9-10-16(21)5/h9-14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJMVOKPGXJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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